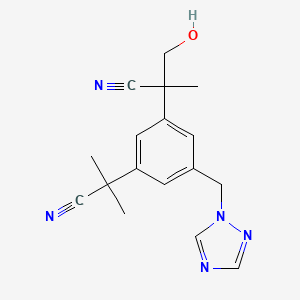
Glycyl-L-histidyl-L-lysine TFA Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-histidyl-L-lysine TFA Salt is a tripeptide composed of glycine, L-histidine, and L-lysine residues. This compound is known for its various biological activities, including its role in promoting wound healing, reducing inflammation, and acting as an antioxidant. It is commonly used in scientific research and has applications in medicine, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-lysine TFA Salt involves the sequential coupling of glycine, L-histidine, and L-lysine residues. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable, dry powder form.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-histidyl-L-lysine TFA Salt undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like dithiothreitol (DTT).
Substitution: The lysine residue can undergo substitution reactions, where its amino group can be modified with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various acylating or alkylating agents.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with different functional groups attached to the lysine residue.
Applications De Recherche Scientifique
Glycyl-L-histidyl-L-lysine TFA Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes, including cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in the development of cosmetic products for skin regeneration and anti-aging effects.
Mécanisme D'action
The mechanism of action of Glycyl-L-histidyl-L-lysine TFA Salt involves its ability to bind to metal ions, particularly copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative damage and protein aggregation. The compound also stimulates the production of collagen and other extracellular matrix components, promoting tissue repair and regeneration. Additionally, it modulates various signaling pathways involved in inflammation and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): The non-salt form of the compound, known for its similar biological activities.
Copper Tripeptide (GHK-Cu): A complex of Glycyl-L-histidyl-L-lysine with copper ions, widely studied for its wound healing and anti-aging properties.
Uniqueness
Glycyl-L-histidyl-L-lysine TFA Salt is unique due to its enhanced stability and solubility compared to its non-salt form. The trifluoroacetate (TFA) salt form provides better handling and storage properties, making it more suitable for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H25F3N6O6 |
|---|---|
Poids moléculaire |
454.40 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H24N6O4.C2HF3O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;3-2(4,5)1(6)7/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);(H,6,7)/t10-,11-;/m0./s1 |
Clé InChI |
FUESGCGNWTWCQK-ACMTZBLWSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


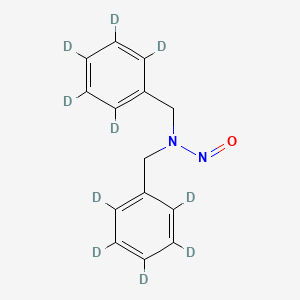


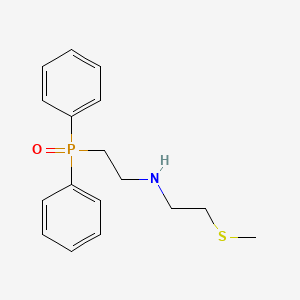

![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
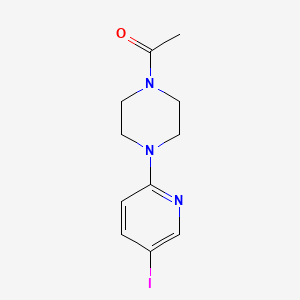
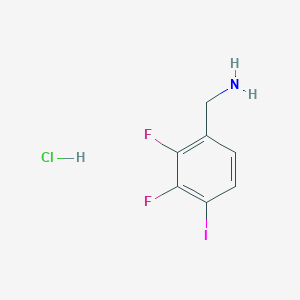
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
